BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Fluoroquinolin-3-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Fluoroquinolin-3-amine

Cat. No.: B1593055

An In-Depth Technical Guide to the Molecular Structure of 6-Fluoroquinolin-3-amine

Introduction

6-Fluoroquinolin-3-amine is a heterocyclic aromatic amine that has emerged as a pivotal
building block in contemporary medicinal chemistry and drug discovery. As a derivative of the
quinoline scaffold—a privileged structure in numerous pharmacologically active compounds—
its utility is enhanced by the strategic placement of two key functional groups: an amine at the
3-position and a fluorine atom at the 6-position. The amine group serves as a versatile
synthetic handle for introducing diverse chemical moieties, while the fluorine atom can
significantly modulate the molecule's physicochemical properties, such as basicity (pKa),
lipophilicity, and metabolic stability.[1] This guide provides an in-depth exploration of the
molecular structure of 6-Fluoroquinolin-3-amine, elucidated through a comprehensive
analysis of its spectroscopic data. Understanding this foundational structure is paramount for
researchers aiming to leverage this scaffold in the rational design of novel therapeutic agents,
particularly in the development of kinase inhibitors and next-generation antibiotics.[2][3]

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and
intrinsic properties. For 6-Fluoroquinolin-3-amine, these are summarized below, providing a
quick reference for researchers. The Canonical SMILES and InChl strings offer machine-
readable representations of the 2D structure, crucial for cheminformatics and database
searches.
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Property Value Source
IUPAC Name 6-fluoroquinolin-3-amine [4]
CAS Number 742699-00-9 [4]
Molecular Formula CoH7FN2 [4]
Molecular Weight 162.16 g/mol [5]
Canonical SMILES TCIZCN:CZC:CC(F):CCZZC [4]

UIOIFHDOGTUFBG-
InChl Key [4]
UHFFFAOYSA-N

Molecular Structure Elucidation

The definitive structure of 6-Fluoroquinolin-3-amine is a bicyclic heteroaromatic system. It
consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the C6
position of the benzene ring and a primary amine group at the C3 position of the pyridine ring.

Caption: 2D molecular structure of 6-Fluoroquinolin-3-amine.

Spectroscopic Signature Analysis

The structural assignment is unequivocally confirmed by a combination of spectroscopic
techniques. Each method provides a unique piece of the puzzle, and together they create a
self-validating system for structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. The spectrum of 6-
Fluoroquinolin-3-amine is characterized by several distinct absorption bands:

» N-H Stretching: As a primary aromatic amine, it will exhibit two distinct, sharp to medium
bands in the region of 3400-3250 cm~1.[6][7][8] These correspond to the asymmetric and
symmetric stretching vibrations of the N-H bonds in the -NHz group. The presence of two
peaks is a definitive indicator of a primary amine.[9]
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e N-H Bending: A medium to strong absorption band is expected between 1650-1580 cm™1,
arising from the N-H scissoring (bending) vibration.[6][8]

e Aromatic C=C and C=N Stretching: Multiple sharp, medium-intensity bands will appear in the
1620-1450 cm~1 region, characteristic of the quinoline ring's aromatic C=C and C=N bond
vibrations.

e C-N Stretching: The stretching vibration of the aryl C-N bond typically appears as a strong
band in the 1335-1250 cm~! range.[6][8]

o C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is expected in
the 1250-1100 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 1H NMR Spectroscopy: The proton NMR spectrum will reveal the specific electronic
environment of each hydrogen atom.

o Amine Protons (-NHz): A broad singlet is expected, typically in the range of 3.5-5.0 ppm.
This signal's key characteristic is that it will disappear upon the addition of a few drops of
D20 to the NMR sample, confirming the presence of exchangeable protons.[7]

o Aromatic Protons: The five protons on the quinoline ring will appear in the aromatic region
(typically 7.0-9.0 ppm). The proton at C2, adjacent to the ring nitrogen, is expected to be
the most deshielded and appear furthest downfield, likely as a singlet or a narrow doublet.
The proton at C4 will also be significantly deshielded. The protons on the fluorinated
benzene ring (H5, H7, H8) will exhibit complex splitting patterns due to both proton-proton
(H-H) and proton-fluorine (H-F) coupling.

e 13C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, one for
each carbon atom in the unique electronic environments of the molecule.

o The carbon atoms bonded directly to the electronegative nitrogen (C2, C4, C8a) and
fluorine (C6) atoms will be significantly deshielded, appearing at higher chemical shifts.
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o The signal for C6 will appear as a doublet due to one-bond coupling with the fluorine atom
(XJCF), which is a large and characteristic coupling constant. Other carbons in proximity to
the fluorine (C5, C7) will show smaller two- and three-bond C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's
fragmentation pathways, further confirming its structure.

e Molecular lon Peak (M*): In an electron impact (El) mass spectrum, a distinct molecular ion
peak will be observed at an m/z (mass-to-charge ratio) corresponding to the molecule's
monoisotopic mass (approximately 162.06). The presence of two nitrogen atoms means the
molecular weight is an even number, consistent with the Nitrogen Rule.

» Fragmentation Pattern: The quinoline ring is relatively stable, but characteristic fragmentation
patterns can be observed. Common fragmentation pathways for quinolones involve the
sequential loss of small, stable neutral molecules like HCN from the pyridine ring.[10] The
fragmentation will also be influenced by the amine and fluoro substituents.

Synthesis and Reactivity Overview

The synthesis of functionalized quinolines is a well-established field in organic chemistry. 6-
Fluoroquinolin-3-amine is typically prepared through multi-step sequences. A common
conceptual pathway involves the construction of the quinoline core via cyclization reactions like
the Friedlander annulation or Skraup synthesis, starting from appropriately substituted anilines
and carbonyl compounds.

Conceptual Synthesis Pathway

Functional Group
Interconversion

Acylation / Condensation Ring Closure (e.g., Friedlander

Quinoline Core 6-Fluoroquinolin-3-amine

Substituted Aniline Cyclization Precursor

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 6-Fluoroquinolin-3-amine.
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The reactivity of the molecule is dictated by its functional groups. The amine at the C3 position
is nucleophilic and serves as the primary site for derivatization, readily undergoing reactions
such as acylation, alkylation, and sulfonylation to build more complex molecular architectures.

Significance in Drug Discovery and Development

The 6-Fluoroquinolin-3-amine scaffold is of high interest to medicinal chemists for several
reasons:

 Bioisosteric Mimicry: The quinoline core can act as a bioisostere for other bicyclic systems,
such as the purine core of ATP, enabling derivatives to function as competitive inhibitors at
the ATP-binding sites of kinases.[3]

o Modulation of Properties: The fluorine atom at the C6 position is a critical feature. Its high
electronegativity can lower the pKa of the quinoline nitrogen and the C3-amine, altering the
molecule's ionization state at physiological pH. This can improve cell permeability and tune
binding interactions.[1] Furthermore, C-F bonds are metabolically stable, often enhancing the
pharmacokinetic profile of a drug candidate.

» Vector for Functionalization: The amine group provides a robust attachment point for
introducing various pharmacophoric elements designed to interact with specific pockets
within a biological target, thereby enhancing potency and selectivity.
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Amine (C3):
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Ring Nitrogen (N1):
Quaternization

[ 6-Fluoroquinolin-3-amine Core ]

Aromatic Ring:
Further Substitution
(e.g., SNAr)

Click to download full resolution via product page

Caption: Key sites for chemical modification on the 6-Fluoroquinolin-3-amine scaffold.
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Safety and Handling

As with any laboratory chemical, 6-Fluoroquinolin-3-amine should be handled with
appropriate care.

o Hazard Classification: It is classified as harmful if swallowed (GHSO07).[4]

o Precautionary Measures: Standard personal protective equipment (PPE), including safety
goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] Handling
should occur in a well-ventilated area or a chemical fume hood. In case of contact, wash skin
thoroughly with soap and water. If ingested, seek immediate medical attention.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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